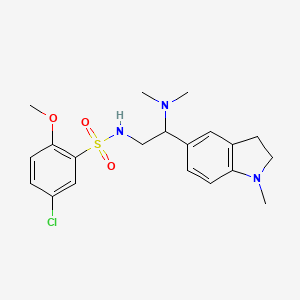

5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-23(2)18(14-5-7-17-15(11-14)9-10-24(17)3)13-22-28(25,26)20-12-16(21)6-8-19(20)27-4/h5-8,11-12,18,22H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUALGTNSCCNEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

Alkylation: The next step involves the alkylation of the indoline derivative with 2-chloro-N,N-dimethylethylamine to introduce the dimethylaminoethyl group.

Sulfonamide Formation: The final step is the sulfonamide formation, where the alkylated indoline derivative reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

Oxidation: Indole derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer due to their ability to inhibit specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The dimethylamino group enhances its binding affinity to certain proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations

- Compound 11 (): Features a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group and a 3-methyl-2-thioxoimidazole moiety. Unlike the target compound, it lacks the indoline system, resulting in reduced conformational rigidity. Melting point: 177–180°C.

- Compound 13 (): Contains a naphthalen-1-ylmethylthio group, which enhances lipophilicity compared to the target’s methoxy group. Synthesized in p-dioxane with a shorter reaction time (4 hours vs. 15 hours for the target’s analogues).

- N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide (): A simpler analogue lacking the dimethylaminoethyl-indolinyl side chain. Exhibits anti-convulsant activity, suggesting the target’s side chain may enhance receptor binding or metabolic stability .

Indole/Indoline-Containing Analogues

- Compound 16 (): 5-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}-3-ethyl-1H-indole-2-carboxamide. Shares a dimethylaminoethyl side chain but replaces the sulfonamide with a carboxamide. Demonstrates moderate synthetic yield (47%) and yellow solid state, suggesting electronic differences in the core structure .

Dimethylaminoethyl-Substituted Compounds

- Ethyl 4-(Dimethylamino) Benzoate (): Used in resin cements, this compound highlights the reactivity of dimethylamino groups in polymerization. The target’s dimethylaminoethyl group may similarly influence chemical stability or interaction with biological targets .

- CGD760 (): Listed as a related entry, this compound’s structure (naphthalene-2-sulfonamide with dimethylaminoethyl-indolyl) suggests shared pharmacological pathways, though specific data are unavailable .

Data Tables

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Lipophilicity | Effect on Solubility | Biological Relevance |

|---|---|---|---|

| Dimethylaminoethyl | Moderate increase | Enhances polar solubility | Receptor binding, ion channel modulation |

| 1-Methylindolin-5-yl | Significant increase | Reduces aqueous solubility | π-π stacking, rigidity |

| Methoxy (2-OMe) | Mild increase | Neutral | Electron donation, H-bonding |

Biological Activity

5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₈H₂₃ClN₂O₂S

- Molecular Weight : Approximately 364.9 g/mol

- Key Functional Groups :

- Sulfonamide group

- Dimethylamino group

- Methoxy group

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. Additionally, the dimethylamino group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.

Anti-inflammatory Effects

Research has shown that compounds with similar structures demonstrate anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory activity of related sulfonamides using a xylene-induced ear edema model, revealing significant inhibition of inflammation compared to control groups .

Anticancer Potential

The indolin moiety in the compound may contribute to anticancer properties. Indole derivatives are known for their ability to modulate various signaling pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide, considering functional group compatibility?

- Methodological Answer : Multi-step synthesis is required, starting with intermediates like 5-chloro-2-methoxyaniline (prepared via chlorination of 2-methoxyaniline using thionyl chloride). Key steps include sulfonamide bond formation under controlled pH (7–8) and temperature (0–5°C) to avoid side reactions. Protecting groups (e.g., tert-butoxycarbonyl for amines) may enhance selectivity. Recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, methoxy at δ 3.8–4.0 ppm).

- High-resolution mass spectrometry (HRMS) : For molecular weight validation (expected [M+H]+ ~495.5 g/mol).

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in sulfonamide derivatives with similar complexity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., chloro vs. fluoro, methoxy vs. ethoxy) to isolate pharmacophoric features.

- Purity Validation : Use HPLC (≥95% purity threshold) to exclude confounding effects from synthetic by-products .

- Model Selection : Discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data may arise from metabolic stability differences. Parallel assays in both systems are recommended .

Q. What strategies are recommended for designing analogs to improve the pharmacokinetic profile while maintaining target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Replace the methoxy group with a trifluoromethoxy group to enhance metabolic stability without steric hindrance.

- LogP Optimization : Introduce hydrophilic moieties (e.g., morpholine) on the dimethylamino group to reduce plasma protein binding.

- Pro-drug Approaches : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability .

Q. How should researchers approach the analysis of unexpected by-products formed during the synthesis of this compound?

- Methodological Answer :

- LC-MS Screening : Identify by-products via fragmentation patterns (e.g., m/z shifts indicating incomplete sulfonylation or deprotection).

- Kinetic Studies : Vary reaction parameters (e.g., temperature, solvent polarity) to isolate intermediates.

- Mechanistic Probes : Use deuterated reagents (e.g., DMSO-d6) to trace hydrogen transfer pathways in side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.